3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one
Overview
Description
3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C14H25NO2 and its molecular weight is 239.35 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including enzymes, receptors, and ion channels . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through a variety of non-covalent interactions, including hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by this compound. Many pyrrolidine derivatives are involved in key biochemical pathways related to signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic efficacy. Pyrrolidine derivatives generally have good bioavailability due to their ability to form stable conformations and resist metabolic degradation .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Some potential effects could include altered enzyme activity, changes in cell signaling, or modifications to cellular metabolism .
Properties
IUPAC Name |
3-cyclohexyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c16-11-13-8-9-15(10-13)14(17)7-6-12-4-2-1-3-5-12/h12-13,16H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGENFSXXIKPHOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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